molecular formula C53H86ClN15O12 B10828296 (2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide;methane

(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide;methane

Cat. No.: B10828296
M. Wt: 1160.8 g/mol
InChI Key: LBOQZTUGMRRPOU-CYMYEOQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of SPR206 involves the modification of the polymyxin B structure to enhance its efficacy and reduce toxicity. Specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.

Industrial Production Methods: : Industrial production of SPR206 is carried out under stringent conditions to ensure purity and efficacy. The process involves multiple steps of chemical synthesis, purification, and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: : SPR206 primarily undergoes interactions with bacterial membranes rather than traditional chemical reactions like oxidation or reduction. Its primary mode of action involves binding to the lipopolysaccharide layer of Gram-negative bacteria .

Common Reagents and Conditions: : The compound is typically used in aqueous solutions for intravenous administration. The conditions for its use involve maintaining a sterile environment to prevent contamination.

Major Products Formed: : The major product formed from the interaction of SPR206 with bacterial membranes is the disruption of the membrane integrity, leading to bacterial cell death .

Properties

Molecular Formula

C53H86ClN15O12

Molecular Weight

1160.8 g/mol

IUPAC Name

(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide;methane

InChI

InChI=1S/C52H82ClN15O12.CH4/c1-27(2)21-38-48(76)62-34(13-17-54)44(72)61-36(15-19-56)47(75)68-42(28(3)69)51(79)59-20-16-37(46(74)60-35(14-18-55)45(73)65-39(49(77)64-38)22-30-9-6-5-7-10-30)63-50(78)40(26-58)66-52(80)43(29(4)70)67-41(71)24-32(25-57)31-11-8-12-33(53)23-31;/h5-12,23,27-29,32,34-40,42-43,69-70H,13-22,24-26,54-58H2,1-4H3,(H,59,79)(H,60,74)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,73)(H,66,80)(H,67,71)(H,68,75);1H4/t28-,29-,32-,34+,35+,36+,37+,38+,39-,40+,42+,43+;/m1./s1

InChI Key

LBOQZTUGMRRPOU-CYMYEOQJSA-N

Isomeric SMILES

C.C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CN)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@H](CN)C3=CC(=CC=C3)Cl)O

Canonical SMILES

C.CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CN)NC(=O)C(C(C)O)NC(=O)CC(CN)C3=CC(=CC=C3)Cl)C(C)O)CCN)CCN

Origin of Product

United States

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